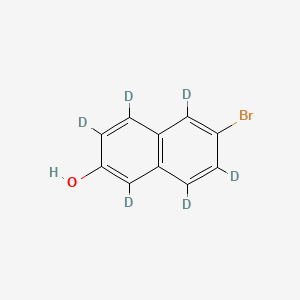
6-Bromo-2-naphthol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-naphthol-d6 is a deuterated derivative of 6-Bromo-2-naphthol, a compound belonging to the class of naphthols. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthol typically involves the bromination of 2-naphthol. One common method includes the bromination of 2-naphthol with bromine in glacial acetic acid, followed by reduction with metallic tin . The reaction conditions are as follows:
- Dissolve 2-naphthol in glacial acetic acid.
- Add bromine solution dropwise while maintaining gentle shaking.
- Heat the mixture to boiling after the addition of water.
- Add mossy tin in portions and continue boiling until the tin is dissolved.
- Filter and wash the precipitated 6-Bromo-2-naphthol.
Industrial Production Methods
Industrial production of 6-Bromo-2-naphthol may involve similar bromination and reduction processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the bromine substituent can yield 2-naphthol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid, or stannous chloride in aqueous alcohol, are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 2-naphthol.
Substitution: Forms various substituted naphthols depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2-naphthol-d6 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme-substrate interactions.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-naphthol-d6 involves its interaction with molecular targets through its bromine and hydroxyl groups. In biological systems, it can enhance the efficacy of antibiotics by increasing membrane permeability in bacteria . The deuterium atoms provide stability and reduce metabolic degradation, making it a valuable tool in metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-naphthol: The non-deuterated form, commonly used in similar applications.
2-Naphthol: Lacks the bromine substituent, used in organic synthesis and as a precursor for other compounds.
6-Bromo-2-naphthyl β-D-glucopyranoside: A derivative used as a substrate for β-glycosidases.
Uniqueness
6-Bromo-2-naphthol-d6 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies
Propriétés
Formule moléculaire |
C10H7BrO |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
6-bromo-1,3,4,5,7,8-hexadeuterionaphthalen-2-ol |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H/i1D,2D,3D,4D,5D,6D |
Clé InChI |
YLDFTMJPQJXGSS-MZWXYZOWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])Br)[2H])[2H])O)[2H] |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



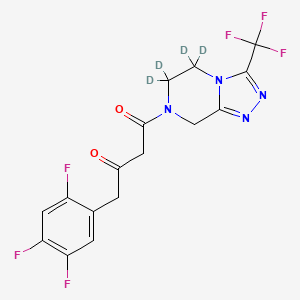
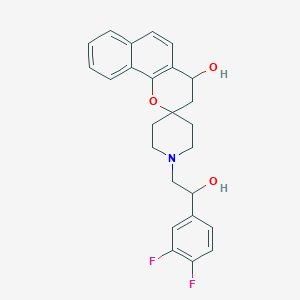
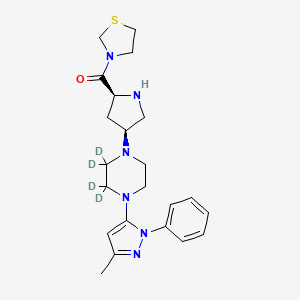
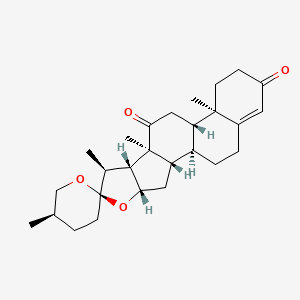
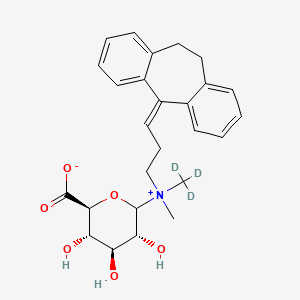

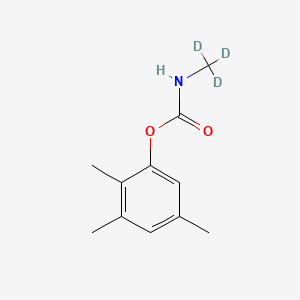
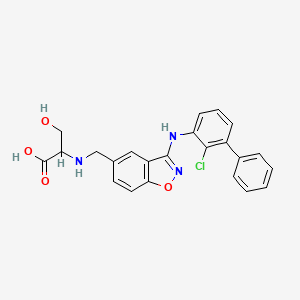
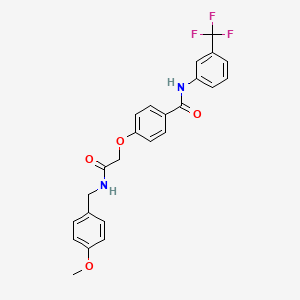

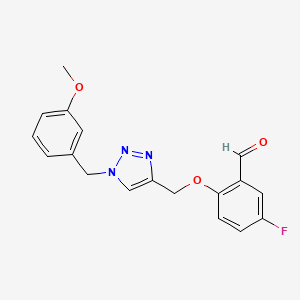
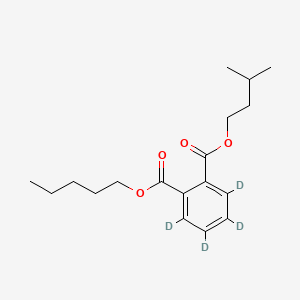
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
